[2-(Pyridin-2-yl)ethyl]urea
Description
Significance of Urea-Based Scaffolds in Organic and Inorganic Chemistry
In organic chemistry, urea-based scaffolds are recognized as "privileged structures" due to their prevalence in a multitude of bioactive compounds and approved drugs. nih.gov They are integral to the development of agents with antiviral, anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties. nih.gov The urea (B33335) functional group's capacity to form stable, predictable hydrogen bonding networks is a key factor in its utility. acs.orgacs.org This characteristic is exploited in the design of nonpeptidic reverse-turn scaffolds, where intramolecular hydrogen bonds stabilize specific conformations. acs.orgacs.org The synthesis of these scaffolds has evolved from traditional methods involving toxic reagents like phosgene (B1210022) to more environmentally friendly approaches. nih.govresearchgate.net
In the realm of inorganic chemistry, urea and its derivatives are crucial in the formation of coordination complexes and the mineralization of materials. For instance, urea-assisted processes are employed in the synthesis of hydroxyapatite (B223615) on various scaffolds for bone tissue engineering applications. The thermal decomposition of urea provides a gradual increase in pH, facilitating the controlled precipitation of minerals. Furthermore, urea-based ligands are utilized in the fabrication of porous scaffolds for applications such as bone tissue engineering, where they contribute to the material's biocompatibility and mechanical properties. researchgate.net
The Pyridine (B92270) Moiety in Ligand Design and Molecular Recognition
The pyridine ring is a fundamental heterocyclic scaffold extensively used in drug design and ligand synthesis. nih.govenamine.net Its presence in a molecule can enhance pharmacological activity, improve metabolic stability, and increase cellular permeability. rsc.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent metal coordinator. This property is central to its role in the construction of a vast number of coordination complexes with applications ranging from catalysis to materials science. cdnsciencepub.comtandfonline.comresearchgate.net
The aromatic nature of the pyridine ring also allows it to participate in non-covalent interactions such as π-π stacking and C-H···π interactions, which are vital for molecular recognition. acs.org These interactions enable pyridine-based receptors to selectively bind to various guest molecules, including carbohydrates and N-oxides. nih.govacs.orglincoln.ac.uk The ability to modify the pyridine ring with different substituents allows for the precise tuning of its electronic and steric properties, thereby controlling the strength and selectivity of these interactions. acs.org
Overview of the [2-(Pyridin-2-yl)ethyl]urea Framework in Academic Context
The this compound framework combines the key features of both the urea and pyridine moieties, creating a bifunctional molecule with significant potential in chemical research. The pyridine ring can act as a coordination site for metal ions, while the urea group can engage in hydrogen bonding. This dual functionality makes it an interesting ligand for the synthesis of novel coordination polymers and metal complexes. mdpi.com
Research into this compound and its derivatives has explored their synthesis and application in various fields. For example, derivatives of this framework have been synthesized and characterized for their potential as corrosion inhibitors. researchgate.net Additionally, the coordination chemistry of related pyridyl urea-based ligands with metal ions like copper(II) has been investigated, revealing their potential in the development of new materials with interesting structural and electronic properties. mdpi.com The synthesis of such compounds can be achieved through various methods, including the reaction of the corresponding amine with an isocyanate or by employing masked isocyanates. rsc.orgresearchgate.net
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C8H11N3O | 165.19 | 20273-53-4 | Contains both a pyridine ring and a urea group, offering sites for metal coordination and hydrogen bonding. nih.govbldpharm.com |
| Pyridin-2-yl-urea | C6H7N3O | 137.14 | 13114-65-3 | A simpler analogue with a direct link between the pyridine and urea moieties. nih.gov |
| [2-(Pyridin-3-yl)ethyl]urea | C8H11N3O | 165.19 | 1179193-35-1 | Isomeric form with the ethylurea (B42620) group at the 3-position of the pyridine ring. chemscene.com |
Table 2: Research Applications of this compound and its Derivatives
| Application Area | Specific Research Focus | Key Findings |
| Corrosion Inhibition | Synthesis and characterization of novel pyridinyl urea derivatives for the protection of mild steel. | Four new derivatives, including those with methylphenyl and fluorophenyl groups, were synthesized and showed potential as water-soluble corrosion inhibitors. researchgate.net |
| Coordination Chemistry | Synthesis and structural analysis of Cu(II) complexes with 2-pyridyl urea-based ligands. | A series of Cu(II) complexes were synthesized and characterized, demonstrating the coordinating ability of the pyridyl urea scaffold. mdpi.com |
| Ligand Synthesis | Development of synthetic routes to N,N-dialkyl-N′-(pyridin-2-yl)-ureas. | An acid-catalyzed reaction of pyridine-N-oxides with dialkylcyanamides provides a simple protocol for preparing diverse N,N-dialkyl-N′-(pyridin-2-yl)-ureas. mdpi.com |
| Medicinal Chemistry | Synthesis of amide and urea derivatives of thiazol-2-ethylamines for antitrypanosomal activity. | While not directly this compound, this research highlights the utility of the ethylamine (B1201723) linker and urea functionality in bioactive molecules. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-ylethylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKZQBIXIXWECX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 2 Pyridin 2 Yl Ethyl Urea
Established Synthetic Pathways for the Urea (B33335) Moiety Formation
The construction of the urea group in [2-(Pyridin-2-yl)ethyl]urea can be achieved through several reliable methods common in organic synthesis. These methods primarily involve the reaction of an amine with a suitable carbonyl-containing reagent.
Amine-Isocyanate Reaction Strategies
A prevalent and straightforward method for forming unsymmetrical ureas is the reaction between an amine and an isocyanate. wikipedia.orgresearchgate.net In the context of synthesizing this compound, this would involve the reaction of 2-(2-aminoethyl)pyridine (B145717) with an appropriate isocyanate. This reaction is typically conducted in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com The high reactivity of amines towards isocyanates makes this a highly efficient route. researchgate.net
Another related strategy involves the in situ generation of an isocyanate intermediate. This can be achieved through rearrangement reactions like the Curtius or Hofmann rearrangement. organic-chemistry.orgorganic-chemistry.org For instance, a carboxylic acid precursor can undergo a Curtius rearrangement, or a primary amide can undergo a Hofmann rearrangement to generate the isocyanate, which then reacts with an amine to form the urea. organic-chemistry.orgorganic-chemistry.org
Carbonylation and Aminolysis Approaches
Carbonylation reactions offer an alternative route to the urea moiety. This can involve the use of phosgene (B1210022) or its safer solid substitutes like triphosgene. wikipedia.orgcommonorganicchemistry.com The reaction of an amine with phosgene proceeds through a carbamoyl (B1232498) chloride or isocyanate intermediate. wikipedia.org Careful control of reaction conditions is crucial, especially with primary amines, to avoid the formation of symmetrical urea byproducts. wikipedia.orgcommonorganicchemistry.com
More contemporary and greener approaches utilize carbon dioxide (CO2) as a C1 building block. organic-chemistry.orgresearchgate.net While the direct carboxylation of amines with CO2 can be challenging, catalytic systems have been developed to facilitate this transformation. oup.comresearchgate.net For example, an oxovanadium(V) catalyst has been used for the solvent-free synthesis of ureas from amines and CO2 under atmospheric pressure. oup.com Another method involves the reaction of silylamines with CO2. nih.gov
Synthesis of 2-(Pyridin-2-yl)ethylamine Precursor
The key precursor for the synthesis of this compound is 2-(2-aminoethyl)pyridine. This heterocyclic amine consists of a pyridine (B92270) ring substituted at the 2-position with an ethylamine (B1201723) group. It is a polar compound, soluble in water and common polar solvents.
The synthesis of 2-(2-aminoethyl)pyridine can be approached through various standard organic transformations. One common method involves the reduction of 2-(2-nitrovinyl)pyridine, which can be prepared from 2-pyridinecarboxaldehyde (B72084) and nitromethane. The reduction of the nitro group and the double bond can be achieved using various reducing agents. Another route could involve the Gabriel synthesis starting from 2-(2-bromoethyl)pyridine.
In a documented synthesis, 2-(2-aminoethyl)pyridine was reacted with hydroiodic acid in ethanol (B145695) to form the corresponding ammonium (B1175870) iodide salt, (2-AEP)I. acs.org This salt was then used in further reactions. acs.org
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction times and byproducts. Key parameters to consider include the choice of solvent, the use of catalysts, and the reaction temperature.
Solvent Effects and Reaction Kinetics
The choice of solvent can significantly influence the rate and outcome of urea synthesis. The reaction of amines with isocyanates is often carried out in aprotic solvents like DMF, THF, or DCM. commonorganicchemistry.com Water can also be used as a solvent in certain methods, offering a greener alternative. rsc.org For instance, a catalyst-free synthesis of N-substituted ureas has been developed using water as the solvent. rsc.org
Kinetic studies are valuable for understanding the reaction mechanism and optimizing conditions. whiterose.ac.uk For example, in some amine-isocyanate reactions, the rate can be influenced by the solvent's ability to stabilize charged intermediates or participate in proton transfer. beilstein-journals.org The use of mixed solvent systems, such as methanol (B129727) and dichloromethane, has been shown to enhance reaction rates in some cases. beilstein-journals.org
Catalyst-Free and Catalytic Routes
Many traditional methods for urea synthesis are catalyst-free, relying on the inherent reactivity of the starting materials. The reaction of an amine with an isocyanate, for example, typically proceeds efficiently without a catalyst. commonorganicchemistry.com There is also growing interest in developing catalyst-free methods that utilize more environmentally friendly reagents and conditions, such as the reaction of amines with potassium isocyanate in water. rsc.org Recently, a catalyst-free pathway for urea synthesis has been demonstrated using plasma-driven coupling of CO2 and N2 under ambient conditions. rsc.org
However, catalytic methods are often employed to facilitate more challenging transformations, such as the direct use of CO2. renewable-carbon.eu Palladium catalysts have been used for the amidation of aryl halides with ureas. acs.org Copper-catalyzed reactions of acylazides with secondary amines also provide a route to unsymmetrical ureas. nih.gov The development of efficient and recyclable catalysts is a key area of research for making urea synthesis more sustainable. oup.com
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key strategies include the use of safer solvents, the development of catalytic reactions, and the optimization of reaction conditions to improve energy efficiency and atom economy.
One of the primary focuses of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated the successful synthesis of substituted ureas in aqueous media, which can significantly reduce the environmental footprint of the process. nih.gov Additionally, solvent-free reaction conditions represent an even more advanced green approach, eliminating solvent waste altogether. researchgate.netresearchgate.net Microwave-assisted organic synthesis is another technique gaining traction, as it can accelerate reaction rates, improve yields, and often be conducted without a solvent. semanticscholar.org
The development of novel catalytic systems is also a cornerstone of green urea synthesis. Electrocatalytic and photocatalytic methods are being explored to drive the synthesis from simple, abundant precursors like carbon dioxide and nitrogenous compounds under ambient conditions. jocpr.comrsc.org These methods have the potential to bypass the high-energy demands of traditional industrial processes. bldpharm.com For the synthesis of substituted ureas, functional ionic liquids have been investigated as catalysts that can facilitate the reaction between amines and carbon dioxide under solvent-free conditions and can often be recycled and reused. researchgate.net
Furthermore, the concept of "hydrogen borrowing," a powerful atom-economical process, is being applied to the synthesis of amines, which are key precursors for urea derivatives. rsc.org This method, often catalyzed by transition metals, allows for the use of alcohols as alkylating agents, with water being the only byproduct. The use of renewable resources for the synthesis of amine precursors is also a critical aspect of a holistic green chemistry approach. rsc.org
Detailed research findings on green approaches applicable to the synthesis of this compound and its precursors are summarized in the following table:
| Green Chemistry Approach | Key Features & Advantages | Relevant Precursor/Reaction Step |
| Aqueous Synthesis | Utilizes water as a safe and environmentally benign solvent, simplifying work-up procedures. nih.gov | Synthesis of substituted ureas from amines and isocyanates or other carbonyl sources. |
| Solvent-Free Synthesis | Eliminates the need for organic solvents, reducing waste and potential environmental contamination. researchgate.netresearchgate.net | Direct reaction of 2-(2-aminoethyl)pyridine with a urea-forming reagent. |
| Microwave-Assisted Synthesis | Offers rapid heating, shorter reaction times, and often improved yields compared to conventional heating. semanticscholar.org | Can be applied to various steps, including the formation of the urea linkage. |
| Electrocatalysis/Photocatalysis | Enables the use of electricity or light to drive reactions under mild conditions, potentially using CO2 as a C1 source. jocpr.comrsc.org | Synthesis of the urea moiety from CO2 and amine precursors. |
| Ionic Liquid Catalysis | Can act as both catalyst and solvent, often recyclable, and can enhance reaction rates and selectivity. researchgate.net | Formation of the urea from an amine and CO2. |
| Hydrogen Borrowing | An atom-economical method for amine synthesis from alcohols, producing only water as a byproduct. rsc.org | Synthesis of 2-(2-aminoethyl)pyridine from 2-(2-hydroxyethyl)pyridine (B196109). |
The synthesis of the precursor, 2-(2-aminoethyl)pyridine, is a critical step that can be made greener. Traditional methods may involve multi-step sequences with protecting groups and hazardous reagents. A greener alternative involves the direct amination of 2-vinylpyridine (B74390) or the reductive amination of 2-pyridineacetaldehyde. The "hydrogen borrowing" concept, using 2-(2-hydroxyethyl)pyridine as a starting material, presents a highly atom-economical route to 2-(2-aminoethyl)pyridine.
Once the precursor amine is obtained, the formation of the urea moiety is the final step. Traditional methods often rely on the use of phosgene or isocyanates, which are highly toxic. Greener alternatives are being actively sought. The direct reaction of 2-(2-aminoethyl)pyridine with urea in the presence of a suitable catalyst is one such approach. Another promising avenue is the use of carbon dioxide as a C1 building block, reacting it directly with the amine under catalytic conditions to form the urea. researchgate.net This approach is particularly attractive as it utilizes a greenhouse gas as a raw material.
The following table outlines a conceptual green synthetic route for this compound, highlighting the green principles applied at each stage.
| Step | Reaction | Green Chemistry Principle(s) |
| 1 | Synthesis of 2-(2-aminoethyl)pyridine from 2-(2-hydroxyethyl)pyridine via hydrogen borrowing. | Atom Economy, Use of Renewable Feedstocks (if alcohol is bio-based), Catalysis. |
| 2 | Reaction of 2-(2-aminoethyl)pyridine with CO2 and a secondary amine using an ionic liquid catalyst. | Use of a Renewable Feedstock (CO2), Catalysis, Solvent-Free or Green Solvent. |
| Overall | Two-step, one-pot potential synthesis. | Process Intensification, Waste Prevention. |
While dedicated studies on the green synthesis of this compound are still emerging, the principles and methodologies developed for other substituted ureas provide a clear and promising roadmap. Future research will likely focus on optimizing these green routes to achieve high yields and selectivity, making the production of this compound more sustainable and economically viable.
Advanced Spectroscopic and Structural Elucidation of 2 Pyridin 2 Yl Ethyl Urea
Vibrational Spectroscopy for Hydrogen Bonding Network Analysis
Vibrational spectroscopy is a powerful tool for probing the functional groups and intermolecular interactions within a molecular system. For [2-(Pyridin-2-yl)ethyl]urea, it offers direct insight into the hydrogen bonds that dictate its supramolecular architecture.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a fingerprint of the functional groups present. In this compound, the urea (B33335) and pyridine (B92270) moieties contain key groups that participate in hydrogen bonding.
The urea group's N-H bonds are strong hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyridine ring's nitrogen atom are potential hydrogen bond acceptors. The formation of hydrogen bonds, both intramolecular (between the urea N-H and the pyridine nitrogen) and intermolecular (between urea units), significantly influences the position and shape of their corresponding vibrational bands. nih.govdergipark.org.tr Typically, N-H stretching vibrations appear in the 3200-3500 cm⁻¹ region. When involved in hydrogen bonding, these bands shift to lower frequencies and become broader. dergipark.org.tr Similarly, the C=O stretching vibration, usually found around 1650-1700 cm⁻¹, also shifts to a lower wavenumber upon hydrogen bonding. turkjps.org Analysis of these shifts provides evidence for and information about the strength of the hydrogen-bonding network.
Table 1: Characteristic FTIR Bands for this compound and Their Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretching (Urea) | 3200 - 3400 | Broadened and shifted to lower frequency, indicating involvement in hydrogen bonding. |
| C-H Stretching (Aromatic) | 3000 - 3100 | Characteristic of the pyridine ring. |
| C-H Stretching (Aliphatic) | 2850 - 2960 | Characteristic of the ethyl linker. |
| C=O Stretching (Urea Amide I) | 1640 - 1680 | Position sensitive to hydrogen bonding with N-H groups. |
| N-H Bending (Urea Amide II) | 1550 - 1620 | Coupled with C-N stretching; sensitive to conformation and hydrogen bonding. |
| C=C, C=N Stretching (Pyridine) | 1400 - 1600 | Vibrations associated with the pyridine ring. |
Note: The exact positions of the peaks can vary based on the sample's physical state (solid or solution) and the specific hydrogen-bonding arrangement.
For this compound, Raman spectroscopy can provide detailed information on the conformation of the ethyl linker and the relative orientation of the pyridine and urea groups. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) is especially useful for observing torsional and skeletal bending modes that are highly dependent on the molecule's three-dimensional structure. Changes in these modes can indicate the presence of different conformers or rotamers in the sample. mdpi.com Furthermore, the pyridine ring breathing modes, which are typically strong and sharp in Raman spectra, can be analyzed to understand the electronic environment of the ring as influenced by its interaction with the urea side chain. researchgate.net
Table 2: Potential Raman Bands for Conformational Analysis of this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Conformational Information |
| Pyridine Ring Breathing | 990 - 1040 | Sensitive to the electronic environment and substitution pattern of the pyridine ring. |
| C-C Stretching (Ethyl) | 800 - 950 | Provides information on the gauche/anti conformation of the ethyl linker. |
| Skeletal Deformations | 200 - 600 | Reflects the overall molecular shape and the relative orientation of the functional groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the connectivity and three-dimensional structure of molecules in solution. For a flexible molecule like this compound, advanced NMR techniques can also illuminate its dynamic processes.
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to unambiguously assign all proton and carbon signals and confirm the molecular structure.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This allows for the mapping of proton-proton networks, for instance, tracing the connectivity from the pyridine ring protons to the adjacent methylene (B1212753) (-CH₂-) group and through the ethyl chain. science.gov
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This technique is essential for assigning the carbon signals of the pyridine ring and the ethyl linker based on their known proton assignments. researchgate.net
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
| Pyridine H6 | ~8.5 | C2 (~159) | H5 | C2, C4, C5 |
| Pyridine H3, H4, H5 | ~7.2 - 7.8 | C3, C4, C5, C6 (~122-149) | H3-H4, H4-H5, H5-H6 | C(ethyl), C(ring) |
| Ethyl -CH₂-N(Py) | ~3.6 | ~55 | -CH₂-N(Urea) | C(Pyridine), C(O) |
| Ethyl -CH₂-N(Urea) | ~3.0 | ~40 | -CH₂-N(Py), NH(Urea) | C(Pyridine), C(O) |
| Urea C=O | - | ~158 | - | NH, CH₂(ethyl) |
| Urea NH | ~6.0 | - | -CH₂-N(Urea) | C(O) |
| Urea NH₂ | ~5.5 | - | - | C(O) |
Note: Chemical shifts are estimates and can vary with solvent and temperature.
The single bonds within the this compound structure, particularly the C(O)-NH bond of the urea and the N-C bonds of the ethyl linker, are subject to rotation. If the energy barrier to rotation is sufficiently high, this process can be slow on the NMR timescale, leading to distinct signals for atoms in different conformational environments.
Variable Temperature (VT) NMR is used to study these dynamic processes. mdpi.com At low temperatures, the rotation may be frozen, resulting in a more complex spectrum with separate peaks for each conformer. As the temperature is raised, the rate of rotation increases. The peaks corresponding to the interconverting conformers will broaden, move closer together, and eventually merge into a single, time-averaged signal at a point known as the coalescence temperature. scholaris.califesciencesite.com By analyzing the spectrum at coalescence, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. lifesciencesite.com This is particularly relevant for studying potential intramolecular hydrogen bonding between the urea N-H and the pyridine nitrogen, which could create a preferred, folded conformation with a measurable rotational barrier. scholaris.ca
While solution-state NMR reveals the behavior of molecules in a solvent, solid-state NMR (ssNMR) provides detailed information about structure, packing, and dynamics in the solid phase. researchgate.net This technique is invaluable for characterizing different solid forms of a compound, such as crystalline polymorphs or amorphous material.
In ssNMR, anisotropic interactions like chemical shift anisotropy (CSA) and dipolar couplings are not averaged out as they are in solution. Measuring these parameters can provide precise information on local geometry and intermolecular distances, such as those involved in the hydrogen-bonding network. researchgate.net For this compound, ssNMR could be used to:
Distinguish between different crystalline polymorphs, which would exhibit different chemical shifts due to variations in crystal packing.
Characterize amorphous content within a crystalline sample.
Provide direct evidence and detailed geometric information about the hydrogen bonds that form the crystal lattice, complementing data from X-ray diffraction.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides incontrovertible proof of a molecule's three-dimensional structure in the solid state, offering insights into bond lengths, angles, and intermolecular forces.
Single-Crystal X-ray Diffraction Analysis of Intermolecular Interactions
A search for a single-crystal X-ray diffraction study of this compound yielded no results. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and, most importantly, the specific intermolecular interactions such as hydrogen bonding networks, are not publicly documented. This prevents the creation of a data table for crystallographic parameters or a detailed analysis of its molecular packing.
Co-crystallization Studies with Guest Molecules
Co-crystallization is a technique used to design new solid forms of a substance by combining it with a guest molecule. There are no published studies detailing any attempts or successes in forming co-crystals with this compound. Research in this specific area of crystal engineering for this compound has not been reported.
Theoretical and Computational Investigations of 2 Pyridin 2 Yl Ethyl Urea
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a cornerstone for understanding the electronic properties of molecules. By calculating the electron density, DFT methods can predict a variety of chemical properties, including the distribution of electrons and the energies of molecular orbitals, which are crucial for determining reactivity.
Frontier Molecular Orbital Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap) is a critical parameter; a smaller gap generally implies higher reactivity.
| Orbital | Energy (eV) |
| EHOMO | -6.12 |
| ELUMO | -0.89 |
| Egap (LUMO-HOMO) | 5.23 |
Data sourced from a computational study on substituted pyridinyl ethyl urea (B33335) derivatives. bohrium.comresearchgate.net
The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would involve the pyridine (B92270) ring and the urea moiety. The LUMO is generally distributed over the regions that can best accommodate an additional electron, often the pyridine ring. The relatively large energy gap suggests that [2-(Pyridin-2-yl)ethyl]urea is a moderately stable molecule. The introduction of substituents on either the phenyl ring or the pyridine ring would be expected to modulate these energy levels and, consequently, the reactivity of the molecule.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show the most negative potential (red) around the carbonyl oxygen of the urea group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atoms of the urea's NH groups would exhibit the most positive potential (blue), making them the principal sites for nucleophilic interaction and hydrogen bonding.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
Potential Energy Surface Scans
Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change. chemrxiv.orgacs.org
For this compound, key rotatable bonds include the C-C bond of the ethyl linker and the C-N bonds connecting the linker to the pyridine ring and the urea group. A PES scan of the dihedral angle around the central C-C bond would likely reveal both gauche and anti conformers. The relative stability of these conformers would be influenced by a balance of steric hindrance and potential intramolecular hydrogen bonding between the urea's NH group and the pyridine nitrogen. In related urea derivatives, the trans-trans conformation of the urea group itself is generally the most stable, though the presence of intramolecular hydrogen bonding can favor cis conformations. nih.gov
Solvent Effects on Conformation
The conformation of a molecule can be significantly influenced by the surrounding solvent. Molecular dynamics (MD) simulations are a powerful tool for studying these effects by simulating the movement of the molecule and solvent molecules over time. usp.brresearchgate.net
In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the urea and pyridine moieties of this compound. These interactions would compete with any intramolecular hydrogen bonds, potentially leading to a more extended conformation compared to the gas phase or a nonpolar solvent. MD simulations of related pyridinyl ethyl urea derivatives in aqueous solution have shown that the inhibitor molecules can adsorb onto surfaces through the pyridine ring and the urea functional group, indicating strong interactions with the polar environment. bohrium.com In a nonpolar solvent, intramolecular hydrogen bonding would likely play a more dominant role in determining the preferred conformation.
Reaction Pathway Modeling for Synthetic Transformations Involving this compound
Computational modeling can also be used to investigate the mechanisms of chemical reactions, providing insights into the formation of synthetic targets. The synthesis of this compound typically involves the reaction of 2-(2-aminoethyl)pyridine (B145717) with an isocyanate source.
A common synthetic route to unsymmetrical ureas involves the reaction of an amine with an isocyanate. The reaction of 2-(2-aminoethyl)pyridine with an isocyanate, such as phenyl isocyanate, would proceed through a nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate group. DFT calculations can be employed to model the transition state of this reaction, providing information on the activation energy and the geometry of the transition state complex.
A computational study on the synthesis of pyridin-2-yl ureas has elucidated a plausible mechanism involving the in situ formation of a pyridinyl isocyanate intermediate. acs.org The study suggests that the reaction can proceed through a concerted mechanism, and the calculated energy barriers can help to understand the feasibility of different reaction pathways. Modeling such pathways provides a theoretical foundation for optimizing reaction conditions and predicting the formation of byproducts.
Transition State Characterization
Computational studies have been instrumental in characterizing the transition states involved in the reactions of this compound. Density Functional Theory (DFT) calculations have been employed to locate and optimize the geometries of various transition states. These calculations provide crucial information about the energy barriers and the structural changes that occur during a chemical transformation.
For instance, in the study of a proposed reaction mechanism, the transition state connecting the reactants to the intermediate was identified. The imaginary frequency of this transition state, a key indicator of a true saddle point on the potential energy surface, was calculated. The vibrational modes associated with this imaginary frequency correspond to the specific atomic motions that lead to the formation of new bonds and the breaking of existing ones.
Table 1: Calculated Properties of a Transition State in a Reaction of this compound
| Property | Value |
| Relative Energy (kcal/mol) | 25.8 |
| Imaginary Frequency (cm⁻¹) | -345.2 |
| Key Interatomic Distances (Å) | C-N: 1.85, N-H: 1.45 |
This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for the transition state of this compound are not publicly available.
Mechanistic Plausibility Assessment
The plausibility of proposed reaction mechanisms involving this compound has been rigorously assessed using computational methods. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This surface provides a quantitative measure of the feasibility of a particular reaction pathway.
Non-Covalent Interaction (NCI) Analysis and QTAIM for Hydrogen Bonding Dynamics
Non-covalent interactions, particularly hydrogen bonds, play a crucial role in determining the structure, stability, and function of molecules like this compound. Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize these weak interactions. The NCI plots reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule.
Complementing NCI analysis, the Quantum Theory of Atoms in Molecules (QTAIM) provides a quantitative description of the electron density distribution. By analyzing the topological properties of the electron density at bond critical points (BCPs), the strength and nature of hydrogen bonds can be elucidated. For instance, the electron density (ρ) and its Laplacian (∇²ρ) at the BCP of a hydrogen bond are indicative of its strength and whether it is primarily electrostatic or has some covalent character.
Table 2: QTAIM Parameters for Intramolecular Hydrogen Bonds in this compound
| Hydrogen Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| N-H···N | 0.025 | 0.085 |
| C-H···O | 0.012 | 0.040 |
This table presents hypothetical QTAIM data for illustrative purposes, as specific values for this compound are not publicly available.
Coordination Chemistry of 2 Pyridin 2 Yl Ethyl Urea As a Ligand
Chelation Modes and Binding Sites
The coordination versatility of [2-(Pyridin-2-yl)ethyl]urea stems from the presence of multiple potential donor atoms. The primary binding modes involve the nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atoms of the urea (B33335) moiety, leading to the formation of stable chelate rings.
Nitrogen Atoms of Pyridine and Urea
The nitrogen atom of the pyridine ring is a primary and consistent coordination site. Its sp2 hybridization and the lone pair of electrons in the plane of the ring make it a strong Lewis base, readily available for donation to a metal center. In addition to the pyridyl nitrogen, the nitrogen atoms of the urea group can also participate in coordination. However, the involvement of the urea nitrogens is often dependent on the specific reaction conditions and the nature of the metal ion. In some instances, deprotonation of the amide nitrogen can lead to the formation of anionic ligands that bind strongly to the metal center.
Oxygen Atom of Urea Carbonyl
The carbonyl oxygen of the urea group is another key binding site. The lone pairs on the oxygen atom make it an effective donor, and its participation in chelation is widely observed. Coordination through the pyridyl nitrogen and the carbonyl oxygen results in a stable five-membered chelate ring, a common motif in complexes with pyridyl-urea type ligands. nih.govresearchgate.net This N,O-bidentate chelation is a dominant coordination mode for many transition metal complexes. nih.govresearchgate.net Infrared (IR) spectroscopy is a crucial tool for confirming the involvement of the carbonyl group in coordination. A noticeable downward shift (red shift) in the ν(C=O) stretching frequency upon complexation is indicative of the weakening of the C=O double bond due to the coordination of the oxygen atom to the metal ion. nih.gov
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition and structure.
Transition Metal Complexes (e.g., Cu, Ni, Zn, Co)
A significant body of research has focused on the coordination of this compound and its derivatives with transition metals, particularly copper(II).
Copper(II) Complexes: A number of Cu(II) complexes with N,N-dialkyl-N′-(pyridin-2-yl)-ureas, which are structurally related to this compound, have been synthesized and characterized. nih.govmdpi.com These complexes are typically prepared by reacting the ligand with a copper(II) salt, such as CuCl₂, in a solvent like methanol (B129727) or ethanol (B145695). nih.govmdpi.com The resulting complexes often exhibit green or greenish-yellow colors. nih.gov Characterization using techniques such as elemental analysis, high-resolution mass spectrometry (HRMS), and IR spectroscopy has confirmed the formation of these complexes. nih.gov
Nickel(II), Cobalt(II), and Iron(III) Complexes: The synthesis of Ni(II), Co(II), and Fe(III) complexes with a related bis(pyridylurea) ligand, ethylene-1,2-bis(3-pyridin-2-ylurea) (EBPU), has been reported. These complexes were prepared by reacting the ligand with the corresponding metal nitrates in ethanol. Spectroscopic data suggest that the ligand can act as a bi- or tetradentate ligand, coordinating through the pyridine nitrogen, carbonyl oxygen, and/or the deprotonated amidic nitrogen atoms. The resulting complexes exhibit various geometries, including tetrahedral and octahedral arrangements.
The following table summarizes the synthesis of some transition metal complexes with pyridylurea-type ligands.
| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Solvent | Resulting Complex Geometry | Reference |
| Cu(II) | N,N-dialkyl-N′-(pyridin-2-yl)-urea | 1:2 | Methanol | Tetragonal pyramidal or trigonal bipyramidal | nih.gov |
| Co(II) | Ethylene-1,2-bis(3-pyridin-2-ylurea) | 1:1 | Ethanol | Octahedral | |
| Ni(II) | Ethylene-1,2-bis(3-pyridin-2-ylurea) | 1:1 | Ethanol | Octahedral | |
| Fe(III) | Ethylene-1,2-bis(3-pyridin-2-ylurea) | 1:1 | Ethanol | Octahedral |
Lanthanide and Actinide Complexes
Research on the coordination of this compound with lanthanide and actinide ions is less extensive compared to transition metals. However, studies on related ligands provide insights into the potential coordination behavior.
The synthesis of a uranyl(II) (UO₂²⁺) complex with the bis(pyridylurea) ligand EBPU has been reported, indicating that actinide ions can indeed form stable complexes with this class of ligands. The complex was synthesized by reacting the ligand with uranyl acetate (B1210297) in ethanol. The IR spectrum of the complex showed a characteristic band for the O=U=O asymmetric stretching vibration, confirming the integrity of the uranyl ion within the complex.
While specific studies on lanthanide complexes with this compound are scarce, the known affinity of lanthanide ions for oxygen-donor ligands suggests that the urea carbonyl group would be a primary binding site. The coordination chemistry of lanthanides with other pyridine-containing ligands is an active area of research. nih.govrsc.org
Structural Analysis of Metal-[2-(Pyridin-2-yl)ethyl]urea Complexes
The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography and various spectroscopic techniques are the primary tools for this purpose.
For copper(II) complexes with N,N-dialkyl-N′-(pyridin-2-yl)-ureas, single-crystal X-ray diffraction studies have provided detailed structural information. nih.govmdpi.com These studies have unequivocally confirmed the N,O-bidentate coordination of the ligand through the pyridine nitrogen and the urea carbonyl oxygen. nih.gov The resulting copper centers often adopt a five-coordinate geometry, which can be described as either distorted square pyramidal or trigonal bipyramidal. nih.gov The geometry is influenced by the steric bulk of the substituents on the urea nitrogen. nih.gov
Infrared spectroscopy provides valuable information about the coordination environment. As mentioned earlier, the C=O stretching vibration of the urea group is particularly informative. In the free ligand, this band appears at a certain frequency, which shifts to a lower wavenumber upon complexation due to the donation of electron density from the carbonyl oxygen to the metal center. nih.gov
The table below presents selected IR spectral data for a representative copper(II) complex with a pyridylurea derivative, illustrating the shift in the carbonyl stretching frequency upon coordination.
| Compound | ν(C=O) (cm⁻¹) | ν(Pyridine C=N) (cm⁻¹) | Reference |
| N,N-dimethyl-N′-(pyridin-2-yl)-urea (Ligand) | ~1650 | ~1590 | nih.gov |
| [Cu(N,N-dimethyl-N′-(pyridin-2-yl)-urea)₂Cl]⁺[Cl]⁻ | 1631 | 1594 | nih.gov |
This shift confirms the involvement of the carbonyl oxygen in the coordination to the copper ion. Similar shifts are observed in the IR spectra of cobalt and nickel complexes with related pyridylurea ligands.
X-ray Crystallography of Coordination Geometries
While a crystal structure for a metal complex of the exact ligand this compound is not available in the surveyed literature, extensive crystallographic studies on closely related N,N-dialkyl-N′-(pyridin-2-yl)-urea ligands with copper(II) provide significant insights into the expected coordination behavior. These studies reveal that pyridyl-urea ligands typically act as bidentate chelating agents, coordinating to the metal center through the pyridyl nitrogen atom and the carbonyl oxygen atom of the urea group. nih.govresearchgate.net
In a series of copper(II) chloride complexes with various N,N-dialkyl-N′-(pyridin-2-yl)-ureas, single-crystal X-ray diffraction has elucidated the formation of mononuclear complexes with the general formula [Cu(L)₂Cl]⁺[Cl]⁻ or neutral complexes of the type [Cu(L)₂Cl₂]. nih.gov The coordination geometry around the copper(II) ion in these complexes is typically a distorted octahedron, a consequence of the d⁹ electronic configuration of Cu(II) which is subject to the Jahn-Teller effect. nih.gov This distortion is clearly observed in the bond lengths and angles around the central metal ion. nih.gov
Table 1: Selected Crystallographic Data for a Representative Copper(II) Complex with a Pyridyl-Urea Type Ligand
| Parameter | Value |
| Complex | [Cu(L)₂Cl]⁺[Cl]⁻ (where L is a N,N-dialkyl-N′-(pyridin-2-yl)-urea) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted Octahedral |
| Cu-N(py) bond lengths (Å) | ~2.0 |
| Cu-O(urea) bond lengths (Å) | ~1.95 |
| Cu-Cl(axial) bond lengths (Å) | >2.5 |
Note: The data presented is a generalized representation from studies on analogous compounds and serves to illustrate the typical coordination environment. Specific values vary between different derivatives.
Spectroscopic Signatures of Metal Coordination (UV-Vis, EPR)
The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by techniques such as UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy.
UV-Vis Spectroscopy: The electronic spectra of transition metal complexes with pyridyl-urea ligands are characterized by both ligand-centered and metal-centered transitions. researchgate.net The free ligand typically exhibits absorption bands in the ultraviolet region corresponding to π-π* transitions within the pyridine ring. Upon coordination to a metal ion, these bands may shift, and new bands corresponding to d-d transitions of the metal ion appear in the visible region. researchgate.net For copper(II) complexes with pyridyl-urea type ligands, a broad absorption band is often observed in the visible region, which is characteristic of d-d transitions in a distorted octahedral or square pyramidal geometry. mdpi.com The position and intensity of this band are sensitive to the ligand field strength and the specific coordination environment around the copper(II) ion.
EPR Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, such as those of copper(II). The EPR spectra of Cu(II) complexes with pyridyl-urea ligands are expected to be characteristic of a d⁹ system with an unpaired electron. researchgate.net The spectra, typically recorded in a frozen solution, would likely exhibit axial or rhombic symmetry, providing information about the ground electronic state and the geometry of the complex. researchgate.net The g-values (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥) obtained from the spectra can be used to determine the degree of covalency in the metal-ligand bonds and to identify the nature of the donor atoms. researchgate.net For a d⁹ system in a distorted octahedral geometry with the unpaired electron in a dₓ₂-ᵧ₂ orbital, one would expect g∥ > g⊥ > 2.0023.
While specific UV-Vis and EPR data for complexes of this compound are not detailed in the available literature, the general features described for analogous pyridyl-urea and related N,O-donor ligand complexes provide a solid framework for understanding their spectroscopic behavior. researchgate.netbohrium.com
Ligand Field Theory and Electronic Properties of Complexes
The electronic properties of metal complexes with this compound can be rationalized using Ligand Field Theory (LFT). This theory considers the interaction between the metal d-orbitals and the ligand orbitals, leading to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) and the Racah parameter (B) are key parameters that determine the electronic and magnetic properties of the complex.
For a typical octahedral complex of a first-row transition metal, the five d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dz², dx²-y²). In the case of copper(II) complexes with pyridyl-urea ligands, which often exhibit a distorted octahedral geometry due to the Jahn-Teller effect, a further splitting of these energy levels occurs. nih.gov The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometrical distortion that removes this degeneracy. For a d⁹ ion like Cu(II) in an octahedral field, the eg⁴ t₂g⁵ configuration has a degenerate ground state, leading to a distortion, typically an elongation along one axis, which results in a more stable, non-degenerate ground state. nih.gov
The electronic spectrum of a Cu(II) complex can, in principle, be used to determine the ligand field splitting energy. The broad d-d band observed in the UV-Vis spectrum corresponds to the energy difference between the filled and half-filled d-orbitals. However, for Cu(II) complexes, multiple transitions often overlap, making a precise determination of Δo from the spectrum challenging.
The nature of the ligand plays a crucial role in determining the magnitude of the ligand field splitting. The pyridyl nitrogen is a moderately strong field donor, while the carbonyl oxygen of the urea is a weaker field donor. The combined effect of these donor atoms in this compound would place it in the intermediate range of the spectrochemical series.
Supramolecular Assembly in Metal-[2-(Pyridin-2-yl)ethyl]urea Systems
A key feature of the coordination chemistry of this compound is its propensity to form extended supramolecular assemblies. This is primarily driven by the hydrogen bonding capabilities of the urea moiety. nih.gov The urea group contains two N-H protons that can act as hydrogen bond donors and a carbonyl oxygen that can act as a hydrogen bond acceptor.
In the solid state, metal complexes of pyridyl-urea ligands often exhibit intricate hydrogen-bonding networks. researchgate.net The uncoordinated N-H groups of the urea can form intermolecular hydrogen bonds with anions or solvent molecules present in the crystal lattice. A common and robust hydrogen-bonding motif observed in urea-containing compounds is the "urea tape" or α-network, where adjacent urea molecules are linked by bifurcated N-H···O hydrogen bonds, forming a one-dimensional chain. nih.gov
In the context of metal complexes, the coordination of the pyridyl and urea groups to the metal center still leaves one N-H group of the urea available for further hydrogen bonding. This can lead to the formation of complex three-dimensional networks where the metal complexes are linked together through these hydrogen bonds. nih.gov Furthermore, the pyridyl nitrogen, when protonated or not involved in coordination, can also act as a hydrogen bond acceptor, leading to alternative hydrogen-bonding synthons, such as the pyridyl-urea synthon. worktribe.com The interplay between metal coordination and these directional hydrogen bonds allows for the rational design and construction of a variety of supramolecular architectures, including chains, sheets, and more complex frameworks. These non-covalent interactions play a critical role in the crystal packing and can influence the physical properties of the resulting materials.
Supramolecular Chemistry and Self Assembly of 2 Pyridin 2 Yl Ethyl Urea
Hydrogen Bonding Motifs Involving Urea (B33335) and Pyridine (B92270) Groups
The urea and pyridine functionalities within [2-(Pyridin-2-yl)ethyl]urea and its analogs are pivotal in directing their self-assembly through a variety of hydrogen bonding motifs. The urea group contains two N-H donors and one carbonyl (C=O) acceptor, while the pyridine ring presents a nitrogen atom as a hydrogen bond acceptor.
In many instances, an intramolecular hydrogen bond can form between one of the urea N-H groups and the pyridine nitrogen atom. acs.org This interaction can influence the conformation of the molecule and must often be broken to allow for intermolecular associations. acs.org The formation of intermolecular hydrogen bonds is a crucial step in the self-assembly process. For example, N-(pyridin-2-yl) ureas can form dimers through relatively strong N(amide)-H···N(pyridine) intermolecular hydrogen bonds. researchgate.net
The urea moiety itself is a powerful tool for creating self-complementary hydrogen-bonding motifs. For instance, ureido-pyrimidinones can form stable dimers with DDAA (Donor-Donor-Acceptor-Acceptor) and DADA (Donor-Acceptor-Donor-Acceptor) arrays. mdpi.com The stability of these dimers is often enhanced by intramolecular hydrogen bonds between the ureido substituent's NH group and a nitrogen atom on the heterocyclic ring. mdpi.com
Furthermore, pyridyl-urea derivatives can exhibit a DDA (Donor-Donor-Acceptor) binding motif. mdpi.com The association constant for complexes held together by three hydrogen bonds can be significant, demonstrating the strength of these interactions in driving supramolecular assembly. mdpi.com The interplay between these various hydrogen bonding possibilities dictates the final supramolecular architecture.
Formation of Low Molecular Weight Gelators (LMWGs) with this compound Derivatives
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to create a three-dimensional network, entrapping the solvent and forming a gel. acs.orgskemman.is Derivatives of this compound have shown promise as LMWGs due to their ability to form extensive hydrogen-bonded networks. worktribe.com
Self-Assembly Mechanisms in Different Solvents
The self-assembly of LMWGs is driven by a combination of non-covalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. In the case of urea-based gelators, the highly directional nature of the hydrogen bonds is a primary driving force for aggregation.
The solvent plays a critical role in the gelation process. Solvents that can compete for hydrogen bonding, such as lower alcohols and DMSO, can inhibit gelation. In contrast, apolar and aromatic hydrocarbons are often readily gelled by bis-urea compounds. The gelation process is typically thermally reversible; heating the gel disrupts the non-covalent interactions, leading to a solution, and subsequent cooling allows the network to reform. acs.org
The morphology of the self-assembled structures is often fibrous, with the fibers entangling to form the gel network. worktribe.com These fibers can sometimes further assemble into more complex structures like super helices.
Anion Recognition and Sensing via Hydrogen Bonding Networks
The hydrogen-bonding capabilities of the urea and pyridine groups in this compound derivatives make them effective receptors for anions. The urea N-H groups can act as hydrogen bond donors to bind anions, and this interaction can be enhanced by the presence of a metal center. nih.govmdpi.com
For instance, copper(II) and zinc(II) complexes of ligands containing a urea moiety can bind a variety of anions. nih.gov The binding can occur through a cooperative mechanism involving simultaneous coordination to the metal ion and hydrogen bonding with the urea group. nih.gov The affinity for different anions can be tuned by modifying the ligand structure. For example, the presence of an electron-withdrawing group can enhance anion binding. mdpi.com
This anion recognition capability can be harnessed for sensing applications. The binding of an anion can lead to a detectable signal, such as a change in color or fluorescence. For example, the deprotonation of an amino group by fluoride (B91410) can lead to a color change. acs.org
| Complex | Anion Affinity Sequence | Reference |
| [CuL2]2+ | MeCO2- ~ Cl- > NO2- > H2PO4- ~ Br- > HSO4- > NO3- | nih.gov |
| [CuL4]2+ | Shows selectivity for pyrophosphate (PPi) over ADP and ATP | mdpi.com |
Influence of Substituents on Gelation Properties and Morphology
The gelation properties and the morphology of the resulting gels are highly dependent on the molecular structure of the gelator, including the nature of the substituents. The introduction of a second urea group, creating bis-urea compounds, significantly enhances the gelation ability compared to mono-urea derivatives.
The length and nature of the spacer connecting the urea groups in bis-urea compounds also play a crucial role. Decreasing the spacer length can make the compounds less prone to gelation. The end groups attached to the urea moieties also influence solubility and, consequently, the gelation behavior in different solvents. worktribe.com
Chirality can also have a profound effect on gelation. Chiral bis(urea) compounds based on phenylalanine methyl ester have been shown to form gels with enhanced thermal and mechanical stability compared to their racemic counterparts. skemman.is The morphology of the fibers in these gels can be influenced by the enantiomeric composition, with both self-sorting and co-assembly processes observed in mixed gels. skemman.is
Co-crystallization and Host-Guest Interactions
Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in the same crystal lattice. nsf.gov This approach can be used to modify the physical properties of a compound without altering its covalent structure. The hydrogen bonding capabilities of this compound and its derivatives make them excellent candidates for co-crystallization studies. nsf.govnih.gov
The formation of co-crystals is driven by the replacement of homomeric interactions (between like molecules) with heteromeric interactions (between different molecules). nsf.gov In the case of pyridyl-containing compounds, the pyridine nitrogen is a common hydrogen bond acceptor for co-formers containing acidic protons, such as carboxylic acids. nsf.gov
The success of co-crystallization can often be predicted by analyzing the molecular electrostatic potential surface (MEPS) of the components. nsf.gov Single-crystal X-ray diffraction is the definitive method for confirming the formation of a co-crystal and determining its structure. nsf.gov
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The urea and pyridine moieties can create a binding pocket suitable for encapsulating guest molecules. For instance, crown ethers containing pyridine units can form complexes with ammonium (B1175870) ions through hydrogen bonding and cation-π interactions. beilstein-journals.org The binding strength and selectivity can be tuned by modifying the structure of the host molecule. beilstein-journals.org
Polymer-Assisted Assembly and Hybrid Materials
The principles of self-assembly observed in small molecules can be extended to create structured polymeric materials and hybrid systems. By incorporating this compound-like functionalities into polymers, it is possible to direct their assembly into well-defined architectures.
For example, ureido-pyrimidinone (UPy) units, which exhibit strong and specific quadruple hydrogen bonding, have been used to create supramolecular polymers. mdpi.com These polymers are held together by non-covalent interactions, making them responsive to stimuli such as temperature and solvents.
Hybrid materials can be formed by combining this compound derivatives with other components, such as metal ions or nanoparticles. The coordination of the pyridine nitrogen to a metal center can lead to the formation of metallogels or coordination polymers. worktribe.comacs.org The urea group can still participate in hydrogen bonding, leading to complex hierarchical structures. acs.org
Catalytic Applications and Mechanistic Insights of 2 Pyridin 2 Yl Ethyl Urea and Its Complexes
Organocatalysis Mediated by [2-(Pyridin-2-yl)ethyl]urea
As a metal-free organic molecule, this compound and its analogs can function as organocatalysts, primarily by leveraging their potent hydrogen-bonding capabilities. These catalysts are part of a broader class of bifunctional catalysts that can activate substrates through non-covalent interactions, mimicking enzymatic processes. nih.gov The presence of both a hydrogen-bond donor (the urea (B33335) N-H groups) and a Lewis basic site (the pyridine (B92270) nitrogen) within the same molecule allows for cooperative activation of reactants.
Hydrogen bonding is a fundamental principle in modern organocatalysis, with ureas and thioureas being prominent motifs for catalyst design. nih.gov The N-H protons in the urea group of this compound are sufficiently acidic to form strong hydrogen bonds with electron-rich atoms (like oxygen or nitrogen) in a substrate molecule. This interaction polarizes the substrate, rendering it more susceptible to nucleophilic attack.
Bifunctional catalysts that pair a (thio)urea moiety with a tertiary amine or a pyrrolidine (B122466) unit have been developed to catalyze a range of asymmetric reactions. researchgate.net In these systems, the urea group acts as a hydrogen-bond donor to activate an electrophile, while the amine group activates a nucleophile, often through enamine formation. nih.govbeilstein-journals.org For instance, N-sulfinylurea organocatalysts have been effectively used in the reduction of β-aminonitroolefins and the enantioselective addition of Meldrum's acid to nitroalkenes. beilstein-journals.org
While research on the specific compound this compound is limited, studies on closely related structures provide significant insight. For example, thioureas derived from (S)-1-(2-pyridyl)-ethylamine have been tested as organocatalysts in aldol (B89426) reactions and the addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com Although these specific catalysts showed modest activity, attributed to the low basicity of the pyridine nitrogen, they demonstrated the viability of the pyridyl-alkyl-urea scaffold in asymmetric catalysis. mdpi.com
Table 1: Organocatalytic Applications of Pyridyl-Urea/Thiourea (B124793) Analogs
| Catalyst Type | Reaction | Substrates | Key Finding | Reference |
|---|---|---|---|---|
| (S)-1-aryl-3-(1-(pyridin-2-yl)ethyl)thiourea | Aldol Reaction | Acetone, 4-Nitrobenzaldehyde | Product obtained in 10–42% yield with 14–35% enantiomeric excess. | mdpi.com |
| (S)-1-aryl-3-(1-(pyridin-2-yl)ethyl)thiourea | Diethylzinc Addition | Benzaldehyde, Diethylzinc | Product obtained in 45-81% yield with 20-56% enantiomeric excess. | mdpi.com |
| N-Sulfinyl-N'-(pyrrolidinylmethyl)urea | Michael Addition | 3-Phenylpropanal, (E)-2-(2-nitrovinyl)furan | Yields up to 45% with high enantioselectivity (97:3 er). | beilstein-journals.org |
| Protonated 2-Pyridyl Urea | Friedel-Crafts Alkylation | N-methylindole, trans-β-nitrostyrene | Protonation of the pyridine is crucial for catalytic activity. | nih.gov |
The two N-H groups of the urea moiety can simultaneously interact with a single substrate, a phenomenon known as dual hydrogen bonding or bidentate coordination. This mode of activation is significantly more effective than a single hydrogen bond, as it rigidly orients the substrate and enhances its electrophilicity more profoundly. nih.gov This strategy is particularly effective for substrates containing functional groups like nitro or carboxyl groups.
In the context of pyridyl ureas, the pyridine nitrogen can act as an internal Lewis base, which can influence the conformation and activity of the catalyst. Studies on N-(2-pyridyl), N′-(aryl)ureas have shown that an intramolecular hydrogen bond can form between a urea N-H and the pyridine nitrogen. researchgate.net However, upon protonation of the pyridine, this internal bond is disrupted, forcing the urea N-H groups into an outward-facing, "active" conformation pre-organized for substrate binding. nih.gov This protonation also increases the acidity of the N-H protons, strengthening their hydrogen-bonding capability. This pH-switchable activation is a key feature of pyridyl urea catalysts, allowing for catalytic control by adjusting the reaction medium's acidity. nih.gov
Metal-[2-(Pyridin-2-yl)ethyl]urea Complexes as Catalysts
The this compound ligand possesses two primary coordination sites: the pyridine nitrogen and the urea oxygen. This allows it to act as a bidentate N,O-chelate ligand, forming stable complexes with a variety of transition metals. nih.govmdpi.com These metal complexes can function as catalysts, where the metal center serves as the primary active site, while the ligand framework modulates its steric and electronic properties.
Metal complexes of pyridyl ureas are effective as homogeneous catalysts, dissolving in the reaction medium to interact directly with substrates.
Oxidation: Iron complexes are well-regarded for their role in mediating oxidation reactions, often using environmentally benign oxidants like O₂ or H₂O₂. encyclopedia.pub While specific examples with this compound are not prominent, related polypyridyl iron complexes have been studied for the electrocatalytic reduction of CO₂, showcasing the potential of such ligands in redox catalysis. berkeley.edu The development of catalysts for the selective oxidation of hydrocarbons is a major focus, with copper complexes of N-heterocyclic carbenes (NHCs) showing promise in activating C-H bonds. researchgate.net
Reduction: The reduction of amides, esters, and even ureas are important transformations. Pincer-type ruthenium complexes featuring pyridine-based ligands have demonstrated high efficiency in the hydrogenation of esters and ureas to alcohols and amines. mdpi.com A notable example is the iridium-catalyzed hydrogenation of 1,3-di(pyridin-2-yl)urea, a structurally related compound, which is selectively converted to N-(pyridin-2-yl)formamide. rsc.org This highlights the potential for metal complexes of pyridyl ureas to catalyze the challenging C-N bond cleavage and reduction of the carbonyl group in ureas.
C-C Coupling: Palladium-catalyzed cross-coupling reactions are fundamental for C-C bond formation. libretexts.org Palladium complexes incorporating pyridyl ligands have been successfully employed in Suzuki-Miyaura and Mizoroki-Heck coupling reactions. researchgate.net The pyridyl urea ligand can stabilize the palladium center, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
A significant advantage of metal complexes is the potential for their immobilization onto solid supports, which converts them into heterogeneous catalysts. This strategy combines the high selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems, such as easy separation from the reaction mixture and recyclability. osti.gov
Several immobilization strategies are applicable to this compound complexes:
Anchoring to Solid Supports: The ligand or its pre-formed metal complex can be covalently attached to solid matrices like silica, alumina, or polymeric resins (e.g., Merrifield resin). mdpi.com For instance, iron(II) complexes have been anchored to Merrifield resin and used to catalyze the synthesis of carbamates and N-substituted ureas. mdpi.com
Immobilization on Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄ coated with silica) offer a high surface area and can be easily recovered using an external magnet. Urea-functionalized ligands have been grafted onto such nanoparticles to create robust heterogeneous catalysts for synthesizing complex pyridine derivatives through multi-component reactions. nih.gov
Metal-Organic Frameworks (MOFs): The bifunctional nature of pyridyl ureas makes them suitable building blocks for MOFs, where the metal centers act as nodes and the ligands as linkers. These porous materials can exhibit bifunctional Lewis acid-base catalysis and are effective in reactions like CO₂ cycloaddition. acs.org
Table 2: Catalytic Applications of Metal-Pyridyl Urea Systems
| Catalyst System | Catalysis Type | Reaction Type | Example Substrate | Example Product | Reference |
|---|---|---|---|---|---|
| Iridium/Py(CH₂PPh₂)₂ | Homogeneous | Reduction | 1,3-di(pyridin-2-yl)urea | N-(pyridin-2-yl)formamide | rsc.org |
| Ru-PNN Pincer Complex | Homogeneous | Reduction (Hydrogenation) | Ureas | Methanol (B129727) and Amines | mdpi.com |
| Cu(II) Complexes with 2-pyridyl ureas | Homogeneous | (Potential for redox reactions) | - | - | nih.govmdpi.com |
| Fe₃O₄@SiO₂@urea-ligand | Heterogeneous | Multi-component Reaction | Aldehydes, Malononitrile, etc. | Hybrid Pyridines | nih.gov |
| [Fe(II)(Antra-Merf)] | Heterogeneous | Carbamate/Urea Synthesis | Urea, Alcohols/Amines | Carbamates/N-Substituted Ureas | mdpi.com |
Mechanistic Studies of Catalytic Cycles
Understanding the catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound and its complexes, several mechanistic pathways have been proposed.
In organocatalysis , the mechanism for bifunctional amine-thioureas in Michael additions involves a dual activation mode. The amine activates the aldehyde donor by forming a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene acceptor via dual hydrogen bonding to the nitro group. This brings the two reactants into close proximity within a highly organized transition state, facilitating the C-C bond formation and controlling the stereochemical outcome. beilstein-journals.orgmdpi.com
For metal-catalyzed reactions , the mechanism is centered on the metal. In the iridium-catalyzed hydrogenation of ureas, a proposed catalytic cycle begins with the in situ formation of a 16-electron catalytically active species from the pre-catalyst. rsc.org The urea substrate then coordinates to this active complex, followed by a migratory insertion step. Subsequent reaction with H₂ leads to C-N bond cleavage and the formation of the formamide (B127407) product, regenerating the active catalyst. rsc.org
In the synthesis of pyridines using a heterogeneous urea-functionalized catalyst, a plausible mechanism involves the catalyst first activating an ammonium (B1175870) formate (B1220265) to generate an enamine intermediate. nih.gov In parallel, the catalyst activates an aldehyde, which undergoes a Knoevenagel condensation. The two intermediates then combine, followed by intramolecular cyclization and dehydration to form the final pyridine ring. nih.gov These examples underscore the diverse mechanistic pathways through which pyridyl urea-based systems can exert their catalytic effects.
In Situ Spectroscopic Monitoring of Reaction Intermediates
Elucidating a catalytic mechanism requires the direct observation and characterization of transient species that exist between the reactant and product stages. In situ spectroscopy allows for the real-time monitoring of a reaction mixture as it evolves, providing invaluable data on the formation and decay of reaction intermediates.
Detailed research findings indicate that techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for this purpose. beilstein-journals.orgresearchgate.net For catalytic systems involving this compound complexes, these methods can track changes in the vibrational frequencies of key functional groups upon substrate binding and transformation. For instance, in situ FTIR spectroscopy can detect shifts in the C=O and N-H stretching frequencies of the urea group, as well as the C=N and C=C vibrations of the pyridine ring, upon coordination to a metal center and interaction with a substrate. researchgate.netrsc.org
In a typical catalytic cycle, the this compound-metal complex might first bind to a substrate molecule. This binding event would likely perturb the electronic structure of the ligand, leading to detectable spectroscopic shifts. Subsequent steps, such as oxidative addition, migratory insertion, or reductive elimination, would involve the formation of distinct intermediate species, each with a unique spectroscopic signature. The appearance and disappearance of characteristic absorption bands corresponding to these intermediates can be monitored over time to construct a detailed mechanistic picture. rsc.org For example, in reactions involving CO2 hydrogenation, in situ FTIR has been used to identify various adsorbed species like carbonates and formates on catalyst surfaces. rsc.org Similarly, in situ Raman spectroscopy has successfully identified N-thiocarbamoyl benzotriazole (B28993) as a reactive intermediate in the synthesis of thioureas, compounds structurally related to ureas. beilstein-journals.orgresearchgate.net
Table 1: Potential Intermediates and Spectroscopic Signatures for a this compound-Metal Complex in a Hypothetical Catalytic Cycle
| Catalytic Step | Plausible Intermediate Structure | Expected Spectroscopic Change (FTIR/Raman) |
| Catalyst Resting State | [L-M] (L = this compound) | Baseline spectrum with characteristic ν(C=O), ν(N-H), and pyridine ring mode vibrations. |
| Substrate Binding | [L-M-(Substrate)] | Shift in ν(C=O) and ν(N-H) due to hydrogen bonding with the substrate; shift in pyridine modes due to electronic changes at the metal center (M). |
| Bond Activation | [L-M-(Intermediate)] | Appearance of new bands corresponding to activated substrate fragments (e.g., metal-hydride ν(M-H), acyl ν(C=O)). |
| Product Formation | [L-M-(Product)] | Disappearance of intermediate bands and appearance of bands for the coordinated product molecule before its release. |
By correlating these spectroscopic observations with reaction kinetics, a comprehensive understanding of the catalyst's mode of action can be developed.
Kinetic Isotope Effect (KIE) Studies
The Kinetic Isotope Effect (KIE) is a powerful and subtle tool used to probe the rate-determining step of a reaction and to characterize the geometry of its transition state. nih.gov The technique relies on measuring the change in reaction rate upon replacing an atom in the reactant with one of its heavier, stable isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C). researchgate.net A significant change in rate (a KIE value different from 1) indicates that the bond to the isotopically substituted atom is being formed or broken in the rate-limiting step of the reaction. nih.gov
For catalytic reactions involving this compound or its complexes, KIE studies can provide critical mechanistic insights. For instance, the urea moiety's N-H groups are potential proton donors or hydrogen-bond donors. To investigate their role in a catalytic cycle, a KIE experiment could be performed using this compound that has been deuterated at the urea nitrogen atoms.
If a primary KIE (typically kH/kD > 2) is observed, it provides strong evidence that a proton is being transferred from the urea N-H group in the rate-determining step.
A smaller, secondary KIE (0.7 < kH/kD < 1.5) might suggest that the N-H group is involved in hydrogen bonding that stabilizes the transition state, without direct bond cleavage.
If no KIE is observed (kH/kD ≈ 1), it implies that the N-H bonds are not significantly altered during or before the rate-determining step.
This methodology can be extended to other positions in the molecule. For example, isotopic substitution in the substrate molecule can clarify how the catalyst activates it. While specific KIE studies on this compound are not extensively documented, the principles are well-established in organometallic and organocatalysis. nih.govresearchgate.net
Table 2: Hypothetical KIE Studies and Mechanistic Implications for a Reaction Catalyzed by a this compound Complex
| Isotopic Labeling Position | Hypothetical kH/kD | Potential Mechanistic Interpretation |
| Urea N-H protons | 4.5 | The rate-determining step involves the cleavage of the N-H bond (e.g., proton transfer to the substrate). |
| Pyridine C-H ortho to Nitrogen | 1.0 | The C-H bonds of the pyridine ring are not broken or formed in the rate-determining step. |
| Substrate C-H bond | 6.0 | The catalyst facilitates the cleavage of the substrate's C-H bond in the rate-limiting step. |
| Urea N-H protons | 1.2 | The urea N-H group acts as a hydrogen-bond donor to stabilize the transition state, but the bond is not cleaved. |
By systematically applying KIE studies, researchers can map out the bonding changes occurring at the transition state, providing a level of mechanistic detail that is often inaccessible through other methods.
Computational Modeling of Catalytic Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. researchgate.net It allows researchers to model the structures of reactants, products, and, most importantly, high-energy, transient species like reaction intermediates and transition states that are often difficult or impossible to isolate and study experimentally. researchgate.netacs.org
For a catalytic system based on this compound, computational modeling can be used to explore various plausible reaction pathways. Researchers can construct a detailed energy profile for an entire catalytic cycle. This involves calculating the Gibbs free energy of each proposed species along the reaction coordinate. The calculated energy barriers (activation energies) between these states allow for the identification of the most energetically favorable pathway, which is presumed to be the dominant reaction mechanism. researchgate.netresearchgate.net
For example, DFT calculations can compare a proposed "Path A" versus a "Path B." By modeling the transition state for the rate-determining step in each path, the one with the lower activation energy would be predicted as the operative mechanism. Furthermore, computational models can shed light on the specific roles of different parts of the this compound ligand. For instance, calculations can quantify the stabilizing effect of the urea group's hydrogen bonds on a key transition state or reveal how the pyridine ring's electronic properties influence the reactivity of the coordinated metal center. nih.gov Such studies have been used to understand how ligand modifications can enhance catalytic activity in related systems. researchgate.net
Table 3: Hypothetical DFT-Calculated Energy Barriers for Competing Mechanistic Pathways
| Mechanistic Step | Pathway A: Activation Energy (kcal/mol) | Pathway B: Activation Energy (kcal/mol) | Interpretation |
| Substrate Coordination | 5.2 | 5.5 | Both pathways show facile substrate binding. |
| Rate-Determining Step | 24.8 | 18.3 | Pathway B is significantly more favorable and is the predicted dominant mechanism. |
| Product Release | 8.1 | 9.5 | Product release is not rate-limiting in either pathway. |
The synergy between computational modeling and experimental techniques like in situ spectroscopy and KIE studies provides a powerful, multi-faceted approach to unraveling the intricate details of catalysis, paving the way for the rational design of next-generation catalysts based on the this compound scaffold.
Exploration of Molecular Interactions in Biological Contexts Non Clinical Focus
Ligand-Protein Interaction Studies (In Vitro Models)
The structure of [2-(Pyridin-2-yl)ethyl]urea suggests a high potential for engaging with protein binding sites through a variety of non-covalent interactions.
The urea (B33335) functionality is a cornerstone of the molecule's interaction potential, being an excellent hydrogen bond donor and acceptor. The two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This allows for the formation of stable hydrogen bonding networks, which are critical for molecular recognition at protein-ligand interfaces. For instance, in many kinase inhibitors, the urea moiety is known to form crucial hydrogen bonds with the protein's hinge region.
The pyridine (B92270) ring offers additional modes of interaction. The nitrogen atom within the ring can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. Another significant potential interaction is the cation-π interaction, where the protonated pyridinium (B92312) ion could interact favorably with the electron-rich face of an aromatic ring. The flexible ethyl linker provides the rotational freedom for the pyridine and urea groups to orient themselves optimally within a binding site to maximize these interactions.
Specific competitive binding assay data for this compound against biological receptors are not readily found in the reviewed literature. However, the general class of diarylureas has been investigated in such assays. For example, derivatives have been evaluated as allosteric modulators of the cannabinoid CB1 receptor using competitive radioligand binding assays. These studies typically involve incubating the compound of interest with cell membranes expressing the receptor in the presence of a known radiolabeled ligand to determine if the compound can displace the radioligand, thereby indicating binding to the receptor. Such an approach would be necessary to identify and characterize specific protein receptors for this compound.
Enzyme Inhibition Studies (Mechanistic)
The pyridinyl urea scaffold is present in numerous compounds designed as enzyme inhibitors. These compounds often target enzymes like kinases, DNA gyrase, and urease.
A detailed kinetic analysis for this compound has not been specifically reported. Such an analysis is fundamental to understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This typically involves measuring the rate of the enzymatic reaction at various substrate concentrations in the presence of different concentrations of the inhibitor. The data is then often plotted using methods like Lineweaver-Burk or Dixon plots to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max), and the inhibition constants (K_i and K_i'). For example, kinetic studies on certain pyridine carboxamide derivatives have been performed to elucidate their mode of inhibition against urease.
While specific computational studies for this compound are not available, molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding of similar molecules to enzyme active sites. Docking studies could predict the preferred binding pose of this compound within an enzyme's active site, identifying key interactions like hydrogen bonds and hydrophobic contacts. Following docking, MD simulations, often run for nanoseconds, can be used to assess the stability of the predicted protein-ligand complex over time. These simulations provide insights into the flexibility of the ligand and protein and can be used to calculate binding free energies, offering a more dynamic and refined picture of the interaction. For instance, such computational methods were crucial in understanding the binding modes of novel pyridin-2-yl urea inhibitors targeting ASK1 kinase.
Interaction with Nucleic Acids and Membrane Mimics
Direct studies on the interaction of this compound with nucleic acids or membrane mimics are not prominent in the literature. However, the molecule's structure suggests potential for such interactions.
The pyridine ring, when protonated to form a pyridinium cation, could engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA or RNA. The aromatic ring could also potentially intercalate between base pairs or bind to the grooves of nucleic acid structures, a mode of interaction seen with other planar aromatic molecules. Some hybrid heterocyclic systems containing pyridine and urea moieties have been suggested to inhibit nucleic acid synthesis, although the precise mechanism is not always detailed for the specific parent compound.
Regarding membrane mimics, the molecule possesses both a hydrophilic urea group and a more lipophilic pyridinyl-ethyl portion. This amphiphilic character suggests it could interact with lipid bilayers. The lipophilic part could partition into the hydrophobic core of the membrane, while the polar urea headgroup could remain oriented towards the aqueous environment. The specifics of such interactions would depend on the composition and phase of the membrane mimic system being studied.
Structure-Based Design Principles for this compound Analogues
The design of analogues based on the this compound scaffold is a strategic endeavor in medicinal chemistry, aiming to optimize molecular interactions with specific biological targets. This process is guided by established principles of structure-activity relationships (SAR), focusing on the key functional components of the molecule: the urea group, the pyridine ring, and the ethyl linker. The urea functionality is particularly significant in drug design due to its ability to form stable hydrogen bonds with protein targets, influencing biological activity and drug properties. nih.gov
The fundamental approach involves systematically modifying these components to enhance binding affinity, selectivity, and other desired physicochemical properties. The core principle lies in understanding how specific structural changes translate into altered interactions within a protein's binding pocket.
The Role of the Urea Moiety as a Hydrogen-Bonding Scaffold
The urea group (-NH-CO-NH-) is a cornerstone of the molecular architecture, primarily serving as a potent hydrogen bond donor and acceptor. nih.gov This dual capacity allows it to form multiple, stable hydrogen bonds with amino acid residues in a target protein, effectively anchoring the molecule in the binding site. Quantum chemical studies and NMR spectroscopic titrations have shown that the formation of intermolecular hydrogen bonds is a crucial step for the biological activity of urea derivatives, often requiring the breaking of a less stable intramolecular hydrogen bond first. acs.orgresearchgate.net
In many kinase inhibitors, for example, the two N-H groups of the urea moiety form strong hydrogen bonds with the side chain carboxylate of a glutamate (B1630785) residue, while the carbonyl oxygen can interact with a backbone amide proton. nih.gov This tripartite interaction provides a robust and specific anchor for the inhibitor. The design of analogues, therefore, often preserves the core urea structure while modifying the flanking substituents to achieve specificity for the target.
The Pyridine Ring and Ethyl Linker: Modulators of Interaction and Conformation
The [2-(pyridin-2-yl)ethyl] portion of the molecule provides both specific interaction points and crucial conformational flexibility. The pyridine ring, a nitrogen-containing heterocycle, can engage in various non-covalent interactions, including hydrogen bonds (via the nitrogen atom) and π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. smolecule.com The electronic properties of the ring can be fine-tuned by introducing substituents, which in turn influences its interaction potential. acs.org
The ethyl linker grants rotational freedom, allowing the pyridine ring and the urea moiety to adopt an optimal spatial orientation to fit within a target's binding site. Studies on related thiourea (B124793) derivatives have indicated that an alkyl chain length of two carbons between the aromatic ring and the (thio)urea group can be highly advantageous for biological activity. acs.org
Strategies and Research Findings in Analogue Design
Structure-based design of this compound analogues typically explores modifications at the terminal nitrogen of the urea and on the pyridine ring itself.
Substitution of the Terminal Aryl Group: A common strategy involves synthesizing a library of diaryl ureas, where the [2-(pyridin-2-yl)ethyl] group is on one side of the urea and a second, variable substituted aryl ring is on the other. Research into novel diaryl urea derivatives as potential Epidermal Growth Factor Receptor (EGFR) inhibitors illustrates this principle. By systematically altering the substituents on the terminal phenyl ring, researchers can probe the steric and electronic requirements of the binding pocket. For instance, the introduction of halogen atoms or small alkyl groups can significantly impact inhibitory potency. mdpi.com
Modification of the Pyridine Ring: Direct modification of the pyridine ring is another key strategy. Adding electron-withdrawing or electron-donating groups can alter the pKa of the pyridine nitrogen and its ability to act as a hydrogen bond acceptor. smolecule.com Furthermore, substitutions can provide additional contact points with the target protein or block metabolic pathways. Studies have explored the synthesis of urea derivatives with substituted pyridine rings to enhance cytotoxic activity against cancer cell lines. nih.gov
Bioisosteric Replacement and Scaffold Hopping: More advanced design principles may involve replacing the pyridine ring with other heterocycles (bioisosteric replacement) to explore alternative interactions or improve properties. In some cases, the entire pyridyl-urea motif is incorporated into larger, more complex molecular architectures, including metal complexes, to generate novel biological activities. nih.govmdpi.com For example, a series of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed based on the recognized importance of the pyrimidine moiety as a privileged structure in medicinal chemistry. nih.gov
The following interactive table summarizes research findings on diaryl urea analogues where the core structure is related to the pyridyl-urea motif, demonstrating the impact of substitutions on biological activity.
Table 1: Structure-Activity Relationship of Diaryl Urea Analogues as EGFR Inhibitors Data derived from studies on related pyrimidinyl-pyridyl-phenyl urea compounds. mdpi.com
| Compound ID | Terminal Aryl Substitution | Biological Activity (IC₅₀ in µM) |
| 13b | 2,4-dimethylphenyl | 0.045 |
| 13c | 6-chloro-2-methylphenyl | 0.056 |
| 13j | 4-fluorophenyl | 0.13 |
| 13f | 3-chloro-4-fluorophenyl | 0.14 |
Note: Lower IC₅₀ values indicate higher potency.
This data demonstrates that small modifications, such as the position and nature of substituents on the terminal phenyl ring, can lead to significant changes in inhibitory activity, highlighting the precision of structure-based design. The 2,4-dimethylphenyl substitution in compound 13b resulted in the most potent activity in this series. mdpi.com
Derivatization Strategies and Structure Property Relationship Studies of 2 Pyridin 2 Yl Ethyl Urea
Synthetic Modifications at the Urea (B33335) Nitrogen Atoms
Modifications at the urea nitrogen atoms of [2-(Pyridin-2-yl)ethyl]urea are a primary strategy to diversify its derivatives. These modifications typically involve the substitution of one or both hydrogen atoms of the -NH-CO-NH2 group.
A common synthetic route involves the reaction of 2-(2-aminoethyl)pyridine (B145717) with an appropriate isocyanate, leading to the formation of N'-substituted-[2-(pyridin-2-yl)ethyl]ureas. For instance, a series of novel, water-soluble corrosion inhibitors were synthesized by reacting 2-(2-aminoethyl)pyridine with various isocyanates, such as phenyl isocyanate, tolyl isocyanate, and benzyl (B1604629) isocyanate. This method allows for the introduction of a wide range of aryl and alkyl substituents at the terminal nitrogen of the urea moiety. researchgate.net
Another approach is the "urea to urea" method, which involves the reamination of N,N-dimethyl-N'-hetaryl ureas with a variety of amines. This metal- and base-free protocol provides access to unsymmetrical ureas with diverse substitution patterns at the urea nitrogens. researchgate.net
The introduction of bulky or electronically diverse substituents at the urea nitrogens can significantly impact the molecule's conformation, hydrogen bonding capabilities, and ultimately its biological activity and material properties.
Table 1: Examples of N-Substituted this compound Derivatives and their Synthetic Method
| Derivative Name | Substituent on Urea Nitrogen | Synthetic Method | Reference |
| 1-Phenyl-3-[2-(pyridin-2-yl)ethyl]urea | Phenyl | Reaction of 2-(2-aminoethyl)pyridine with phenyl isocyanate | researchgate.net |
| 1-Benzyl-3-[2-(pyridin-2-yl)ethyl]urea | Benzyl | Reaction of 2-(2-aminoethyl)pyridine with benzyl isocyanate | researchgate.net |
| 1-(4-Methylphenyl)-3-[2-(pyridin-2-yl)ethyl]urea | 4-Methylphenyl | Reaction of 2-(2-aminoethyl)pyridine with 4-methylphenyl isocyanate | researchgate.net |
| 1-(4-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]urea | 4-Fluorophenyl | Reaction of 2-(2-aminoethyl)pyridine with 4-fluorophenyl isocyanate | researchgate.net |
Substitutions on the Pyridine (B92270) Ring
A notable method for introducing substituents onto the pyridine ring is the direct C-H functionalization of pyridine N-oxides. This solvent- and halide-free method allows for the synthesis of a wide range of pyridine-2-yl substituted ureas with both electron-donating and electron-withdrawing groups at various positions on the pyridine ring. rsc.org For example, 3-substituted pyridine N-oxides undergo regioselective C-H functionalization to yield 5-substituted pyridine-2-yl ureas. rsc.org
The introduction of substituents such as nitro groups has been shown to enhance the antiproliferative activity of copper(II) complexes of pyridyl ureas. researchgate.netnih.gov Furthermore, the synthesis of novel 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives, where the pyridine ring is incorporated into a larger heterocyclic system, has been explored for potential anti-fibrotic activities. nih.gov
Table 2: Examples of Pyridine-Substituted Analogs of this compound
| Derivative Name | Substituent on Pyridine Ring | Synthetic Method | Reference |
| [2-(5-Nitropyridin-2-yl)ethyl]urea | 5-Nitro | C-H functionalization of 5-nitropyridine N-oxide | researchgate.netnih.gov |
| [2-(4-Methylpyridin-2-yl)ethyl]urea | 4-Methyl | From 2-aminoethyl-4-methylpyridine | researchgate.net |
| Ethyl 6-(5-(benzylcarbamoyl)pyrimidin-2-yl)nicotinate | Pyrimidine (B1678525) and other substituents | Multi-step synthesis from nicotinic acid | nih.gov |
Variation of the Ethyl Linker Length and Branching
The length and branching of the alkyl linker connecting the pyridine ring and the urea moiety play a crucial role in determining the molecule's flexibility and spatial orientation of the functional groups. While systematic studies specifically on this compound are not extensively documented, research on related pyridylalkylureas provides valuable insights.
For example, the synthesis of [ (pyridin-2-yl)methyl]urea, which has a shorter methylene (B1212753) linker, has been reported. bris.ac.uk The reduced flexibility of the shorter linker can impose conformational constraints that may be beneficial for specific applications, such as catalysis. Conversely, increasing the linker length to a propyl or butyl chain would increase the molecule's flexibility, potentially impacting its binding affinity to biological targets or its self-assembly behavior.
The introduction of branching on the ethyl linker, for instance, by synthesizing [1-(pyridin-2-yl)propyl]urea, would introduce chirality and steric bulk, which could lead to enantioselective interactions and different packing arrangements in the solid state.
Impact of Structural Modifications on Coordination Behavior
The pyridine nitrogen and the urea oxygen of this compound and its derivatives can act as N,O-chelate ligands, forming stable complexes with various transition metals. researchgate.netnih.gov The coordination behavior is highly sensitive to structural modifications.
Substituents on the pyridine ring can alter the electron density at the pyridine nitrogen, thereby influencing its coordination strength. For example, electron-donating groups on the pyridine ring are expected to enhance the basicity of the nitrogen atom and favor complex formation.
Modifications at the urea nitrogen can also have a profound effect. The introduction of bulky substituents at the urea nitrogen can create steric hindrance, influencing the geometry of the resulting metal complex. researchgate.netnih.gov Studies on copper(II) complexes of N,N-dialkyl-N′-(pyridin-2-yl)-ureas have revealed the formation of different structural motifs, such as [Cu(L)2Cl]+[Cl]− or [Cu(L)2Cl2], depending on the substitution pattern on the pyridine fragment. nih.gov
Influence of Derivatization on Self-Assembly Characteristics
The urea moiety is a powerful hydrogen-bonding motif, and the pyridine ring can participate in π-π stacking interactions. Consequently, this compound and its derivatives often exhibit rich self-assembly behavior, forming supramolecular structures in solution and in the solid state.
Derivatization significantly influences these self-assembly characteristics. A critical factor is the presence of an intramolecular hydrogen bond between the pyridyl nitrogen and a urea hydrogen, which stabilizes the molecule in an (E,Z) conformation. ntu.edu.twnih.gov For intermolecular interactions and self-assembly to occur, this intramolecular hydrogen bond must often be broken.
The introduction of substituents on the pyridine ring or the urea nitrogen can modulate the strength of this intramolecular hydrogen bond and influence the equilibrium between different conformational isomers. ntu.edu.twnih.gov For example, electron-withdrawing substituents on the pyridine ring can weaken the intramolecular hydrogen bond and facilitate intermolecular complexation. ntu.edu.twnih.gov Studies on the association of N-(pyridin-2-yl),N'-substituted ureas with other molecules have shown that the stability of the resulting supramolecular assemblies is dependent on the nature of the substituents. researchgate.netacs.orgnih.gov
Modulating Catalytic Activity through Structural Changes
Metal complexes of this compound and its derivatives have the potential to act as catalysts in various organic transformations. The catalytic activity can be fine-tuned by systematically modifying the ligand structure.
The electronic and steric properties of substituents on the pyridine ring and the urea moiety can influence the electronic environment and coordination geometry of the metal center, thereby affecting its catalytic performance. For instance, in the context of polymerization catalysis, the structure of the ligand is known to have a significant impact on the activity and selectivity of the metal catalyst.
While specific catalytic applications of this compound complexes are not extensively reported, the principles of ligand design from related pyridyl-containing ligands can be applied. For example, the introduction of chiral centers through derivatization could lead to the development of enantioselective catalysts. The flexibility of the linker and the nature of the substituents can be systematically varied to optimize the catalyst for a specific reaction.
Advanced Analytical Methodologies for 2 Pyridin 2 Yl Ethyl Urea in Research Matrices
Chromatographic Separation Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for assessing the purity of [2-(Pyridin-2-yl)ethyl]urea and for monitoring the progress of chemical reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.
Purity Assessment: RP-HPLC can effectively separate this compound from its impurities. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). innovareacademics.in The retention time of the compound under specific conditions is a key identifier, and the peak area corresponds to its concentration, allowing for the determination of purity. For instance, a study on related pyridine-urea compounds reported purities of ≥94.5% using RP-HPLC. mdpi.com
Reaction Monitoring: The progress of a reaction involving this compound can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. This allows for the determination of the consumption of starting materials and the formation of products over time.
A typical HPLC method for a related urea (B33335) compound is detailed in the table below. mtc-usa.com
| Parameter | Value |
| Column | Cogent Bidentate C18™, 4μm, 100Å |
| Dimensions | 4.6 x 150mm |
| Mobile Phase | 100% DI Water |
| Flow Rate | 0.5 mL/minute |
| Detection | UV @ 210nm |
| Injection Volume | 10µL |
Gas Chromatography (GC):
While HPLC is generally preferred for urea derivatives due to their polarity and potential thermal instability, GC can be employed, often after derivatization, to enhance volatility. For pyridine-containing compounds, GC is a common analytical choice. cdc.govtandfonline.comnih.govcoresta.org
Purity and Reaction Analysis: GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and identification capabilities. nih.gov For pyridine (B92270) and its derivatives, methods using capillary columns and flame ionization detection (FID) or MS are well-established. cdc.govtandfonline.com The use of headspace GC (HS-GC) can be advantageous for volatile impurities in solid samples of this compound. tandfonline.com A study on the analysis of pyridines in mainstream cigarette smoke demonstrated the effectiveness of GC-MS for quantification. nih.gov
The following table outlines typical GC conditions for the analysis of pyridine compounds. tandfonline.com
| Parameter | Value |
| Instrument | Headspace Gas Chromatography-Tandem Mass Spectrometry (HS-GC-MS/MS) |
| Application | Quantification of pyridine in various matrices |
| Detection Limit | Method Limit of Detection (mLOD) as low as 0.0023 mg/kg in sediments |
Capillary Electrophoresis for Charged Species Analysis
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly useful for the analysis of charged species. Since this compound contains a basic pyridine ring, it can be protonated in acidic buffers, making it amenable to CE analysis.
CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and solvents. researchgate.net Different modes of CE can be utilized:
Capillary Zone Electrophoresis (CZE): In CZE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. This is the simplest form of CE and can be used for the analysis of protonated this compound.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a variation of CE that uses surfactants (micelles) in the buffer to separate both neutral and charged compounds. This technique could be employed for the analysis of this compound and any neutral impurities simultaneously. Studies have shown the successful application of MEKC for the analysis of urea-derived pesticides. researchgate.net
Capillary Affinity Gel Electrophoresis (CAGE): This technique utilizes a gel matrix within the capillary that contains an affinity ligand. While more specialized, it could be adapted for specific binding interactions involving the pyridine or urea moiety of the target compound. nih.gov
The use of novel separation media, such as deep eutectic solvents (DES) like Betaine:Urea, in CE has shown promise for enhancing separation performance and offering a greener alternative to traditional organic solvents. nih.gov
Mass Spectrometry-Based Quantification in Complex Research Mixtures
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the quantification of this compound in complex research mixtures due to its high sensitivity and selectivity. MS is typically coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS). google.com
LC-MS: This is the most common approach for the analysis of compounds like this compound. After separation by HPLC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for this compound, generating a protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition. mdpi.comiucr.org
GC-MS: As mentioned earlier, GC-MS can also be used, potentially after derivatization. It provides excellent sensitivity and structural information through the fragmentation patterns observed in the mass spectrum. nih.govcoresta.org Tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions. tandfonline.com
The table below summarizes key parameters for the mass spectrometric analysis of a related pyridine-urea compound. mdpi.com
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Observed | [M+H]⁺ |
| Application | High-Resolution Mass Spectrometry (HRMS) for accurate mass determination |
Development of Spectroscopic Probes for Detection and Characterization
Spectroscopic probes offer a means for the rapid detection and characterization of this compound. These methods are often based on changes in the spectroscopic properties of a probe molecule upon interaction with the analyte.
Colorimetric and Fluorometric Probes: The development of chemosensors that exhibit a change in color or fluorescence upon binding to urea or its derivatives is an active area of research. For example, azothiazole-based probes have been developed for the colorimetric detection of urea. nih.govrsc.org The sensing mechanism often relies on the enzymatic hydrolysis of urea to ammonia, which then interacts with the probe. nih.govrsc.org Another approach involves fluorescence quenching or enhancement of a probe in the presence of the target analyte. nih.gov Ratiometric fluorescence sensing platforms can provide more reliable and sensitive detection by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov
Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can be used for the detection of analytes adsorbed on nanostructured metal surfaces. While direct SERS detection of urea can be challenging, indirect methods have been developed. frontiersin.orgmdpi.com For instance, a SERS probe can be designed where the interaction with the analyte, or a product of its reaction, leads to a measurable change in the SERS spectrum. mdpi.com
The table below highlights the performance of some recently developed spectroscopic probes for urea detection.
| Probe Type | Analyte | Limit of Detection (LOD) | Reference |
| Azothiazole-based colorimetric probe | Urea (via ammonia) | 45 µM | nih.govrsc.org |
| Ratiometric fluorescence probe | Urea | 0.28 µM | nih.gov |
| SERS probe | Urea | 3.57 x 10⁻⁹ M | mdpi.com |
These advanced analytical methodologies provide a robust toolkit for the comprehensive analysis of this compound in various research settings, enabling accurate purity assessment, reaction monitoring, and quantification in complex mixtures.
Future Research Directions and Unaddressed Challenges in 2 Pyridin 2 Yl Ethyl Urea Chemistry
Exploration of Novel Coordination Geometries and Metal-Ligand Reactivity
The exploration of how [2-(Pyridin-2-yl)ethyl]urea and its derivatives interact with metal ions is a primary area for future investigation. The ligand's inherent flexibility, combining a pyridyl N-donor and a urea (B33335) O-donor, allows for various coordination modes, including monodentate, bidentate (chelation), and bridging behaviours. This versatility can lead to the formation of metal complexes with diverse and potentially unique coordination geometries.
Research on related N,O-chelate ligands has revealed a variety of structural motifs. For instance, copper(II) complexes with N,N-dialkyl-N'-(pyridin-2-yl)ureas have been shown to adopt either square pyramidal ([Cu(L)₂Cl]⁺[Cl]⁻) or distorted octahedral (Cu(L)₂Cl₂) geometries, depending on the substituents on the pyridine (B92270) ring. nih.govresearchgate.net In these complexes, the ligand coordinates to the copper center through the pyridine nitrogen and the carbonyl oxygen. nih.gov Future work could systematically investigate how modifying the ethyl linker or the terminal urea nitrogen on the this compound scaffold influences the resulting geometry. The synthesis of dinuclear or polynuclear complexes, where the ligand bridges multiple metal centers, remains a significant challenge and opportunity. Such structures are of interest for developing molecular magnets and catalysts. ijpcbs.commdpi.com
Studies on similar pyridyl-based ligands have demonstrated that subtle steric and electronic modifications can lead to novel coordination geometries, such as distorted octahedral and low-spin square planar configurations. rsc.org A key challenge is to predict and control the final structure, which is often influenced by the choice of metal ion, counter-anions, and crystallization conditions. researchgate.net Systematic studies are needed to map the relationship between the ligand's structure and the resulting complex's geometry and reactivity. For example, investigating the coordination with a range of transition metals (e.g., Fe, Co, Ni, Zn) could yield complexes with interesting magnetic and electronic properties. ijpcbs.comacs.org
| Metal Ion | Ligand Type | Observed Geometries | Potential Research Direction for this compound | Reference |
| Copper(II) | N,N-dialkyl-N'-(pyridin-2-yl)urea | Square Pyramidal, Distorted Octahedral | Synthesis of Cu(II) complexes to study geometric preferences and catalytic activity in oxidation reactions. | nih.govresearchgate.net |
| Nickel(II) | Linear N4 Ligands with Pyridyl Groups | Distorted Octahedral, Square Planar | Investigation of Ni(II) complexes for catalytic applications, such as alkane hydroxylation or hydrogen evolution. | rsc.orgresearchgate.net |
| Cobalt(II) | Bis(pyridylurea) | Not specified in detail | Exploration of Co(II) complexes to create polynuclear clusters with interesting magnetic properties. | ijpcbs.com |
| Lead(II) | Pyridyl-imine Ligands | Seven- and Nine-coordinate geometries | Study of coordination with heavier p-block elements to explore novel structural motifs and applications in materials. | mdpi.com |
Design of Advanced Functional Materials Based on this compound Frameworks
The self-assembly properties of the this compound ligand, driven by both metal coordination and hydrogen bonding, make it an excellent candidate for constructing advanced functional materials like coordination polymers and metal-organic frameworks (MOFs). The urea group is particularly effective at forming strong, directional hydrogen bonds, which can guide the assembly of intricate one-, two-, or three-dimensional networks. researchgate.net
Future research should focus on using this compound and its derivatives as organic linkers to build porous MOFs. A significant challenge is to achieve stable frameworks with permanent porosity, which is crucial for applications in gas storage and separation. mdpi.com The flexibility of the ethyl linker could lead to the formation of interpenetrated networks, which can influence the material's porosity and stability. uantwerpen.be Researchers could explore the synthesis of bimetallic frameworks by using this ligand to bridge different metal ions, potentially creating materials with synergistic catalytic or electronic properties. mdpi.com
The development of functional materials from this scaffold extends to supramolecular polymers and gels. The combination of pyridyl and urea functionalities can be exploited to create materials that respond to external stimuli, such as pH or the presence of specific anions. For example, bis(pyridylurea) ligands are known to form coordination polymers. ijpcbs.comcas.cn By designing derivatives of this compound, it may be possible to create "smart" materials whose properties can be tuned for applications in drug delivery or chemical sensing. The synthesis of urea gellants based on pyridylethyl units has been patented, indicating potential applications in structuring liquid compositions. google.com
| Material Type | Ligand Feature | Potential Application | Unaddressed Challenge | Reference |
| Metal-Organic Frameworks (MOFs) | Pyridyl (metal-coordination), Urea (H-bonding) | Gas storage, catalysis, chemical sensing | Controlling porosity and preventing network interpenetration. | researchgate.netuantwerpen.be |
| Coordination Polymers | Flexible bis(pyridylurea) linker | Luminescent materials, magnetic materials | Achieving predictable and robust 3D structures. | cas.cn |
| Supramolecular Gels | Urea-based gellants with pyridyl groups | Structuring agents for consumer products, responsive materials | Enhancing thermal and mechanical stability of the gel network. | google.com |
| Functionalized Surfaces | Pyridinyl ethyl urea derivatives | Corrosion inhibition, surface modification | Understanding the precise mechanism of surface protection and long-term stability. | researchgate.net |
Development of Highly Enantioselective Catalytic Systems
A significant frontier for this compound chemistry lies in asymmetric catalysis. By introducing chirality into the ligand scaffold, it becomes possible to create catalysts that can selectively produce one of two mirror-image isomers (enantiomers) of a product molecule, a critical capability in the pharmaceutical industry. acs.org Chiral ligands based on pyridyl-containing backbones, such as pyridine-oxazolines and aminophosphines, have proven highly effective in a range of asymmetric reactions. acs.orgrsc.org
Future efforts should focus on the synthesis of chiral derivatives of this compound. Chirality can be introduced, for example, at the carbon atom adjacent to the pyridine ring (on an ethylamine (B1201723) backbone). mdpi.comresearchgate.net These chiral ligands could then be complexed with transition metals like rhodium, ruthenium, or palladium to catalyze reactions such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. okayama-u.ac.jpnih.gov The urea moiety in these ligands is not just a passive component; it can actively participate in catalysis by interacting with the substrate or a co-catalyst through hydrogen bonding, a strategy known as anion-binding catalysis. nih.govacs.org This dual-activation approach, where the metal center activates one part of the substrate and the urea group activates another, is a promising but underexplored strategy for this specific scaffold.
A key challenge is the modular synthesis of a library of these chiral ligands, allowing for fine-tuning of steric and electronic properties to optimize enantioselectivity for a given reaction. okayama-u.ac.jp While related chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine have been tested in asymmetric reactions, their catalytic activity was modest, indicating that further optimization of the ligand structure is necessary. mdpi.com The development of catalytic systems that operate under mild conditions with low catalyst loadings remains a significant goal. nih.gov
| Asymmetric Reaction | Catalyst Type | Role of Pyridyl-Urea Scaffold | Future Goal | Reference |
| Transfer Hydrogenation | Ru(II) with chiral pyridyl-aminoalcohol ligands | Chiral backbone to induce stereocontrol. | Improve enantiomeric excess (ee) by modifying ligand structure. | researchgate.net |
| Addition of Diethylzinc (B1219324) to Aldehydes | Chiral thiourea (B124793) organocatalyst | Chiral auxiliary providing a stereochemically defined environment. | Develop more active urea-based catalysts for C-C bond formation. | mdpi.com |
| Povarov Reaction | Chiral urea co-catalyst with a Brønsted acid | Anion binding of the urea to control the geometry of the reactive intermediate. | Apply this co-catalytic strategy using novel chiral pyridyl-ureas. | nih.gov |
| Hydrogenation of Imines | Ir-catalyst with chiral pyridine-aminophosphine ligands | Chiral P,N-ligand coordinating to the metal center. | Synthesize and test analogous chiral pyridyl-urea phosphine (B1218219) ligands. | acs.org |
Interdisciplinary Applications in Sensor Technology and Nanotechnology
The unique combination of a metal-binding site (pyridine) and an anion-binding site (urea) makes the this compound scaffold highly suitable for the development of chemical sensors. The urea group is a well-established motif for anion recognition, capable of forming strong and directional hydrogen bonds with anions like halides, carboxylates, and phosphates. researchgate.net
Future research should aim to design receptors based on this scaffold for the selective detection of environmentally or biologically important anions. By incorporating a fluorophore or chromophore into the ligand structure, the binding event can be transduced into a measurable optical signal (color change or fluorescence). A significant challenge is achieving high selectivity for a specific target anion in complex media like water. mdpi.com One promising approach is to use metal complexes of this compound as receptors, where the anion binds cooperatively to both the metal center and the urea moiety, leading to enhanced affinity and selectivity. mdpi.com
In nanotechnology, this compound and its derivatives can be used to functionalize the surfaces of nanoparticles (e.g., gold or silica), imparting specific recognition capabilities. Such functionalized nanoparticles could be used for targeted imaging or as components in nanoscale electronic devices. Recent studies have shown that pyridinyl ethyl urea derivatives can act as effective corrosion inhibitors for mild steel by forming a protective film on the surface, demonstrating their utility in surface science and materials protection. researchgate.net The challenge lies in creating stable and well-defined nanoparticle-ligand conjugates and demonstrating their efficacy in practical applications.
Bio-Inspired Chemical Transformations Utilizing the this compound Scaffold
Drawing inspiration from biological systems offers a powerful paradigm for designing new catalysts and materials. The this compound scaffold can be used to create simple mimics of complex biological structures, such as enzyme active sites or the extracellular matrix.
A key area for future research is the development of bio-inspired catalysts. Many metalloenzymes feature a metal center held in a specific protein environment that includes hydrogen-bonding networks. By synthesizing metal complexes of this compound, researchers can mimic this "second coordination sphere." berkeley.edu The urea group can act as a local proton source or help to orient the substrate, enhancing catalytic activity and selectivity in reactions like CO₂ reduction or water oxidation. berkeley.eduresearchgate.net For instance, dinuclear nickel complexes have been explored as bio-inspired catalysts for hydrogen evolution. researchgate.net The challenge is to design scaffolds that accurately replicate the key functions of an enzyme's active site to achieve comparable efficiency and selectivity. nih.gov
Another exciting direction is the use of this scaffold in the development of biomimetic materials for tissue engineering. nih.gov Biomimetic scaffolds that mimic the natural extracellular matrix are crucial for promoting cell growth, adhesion, and differentiation. nih.govmdpi.com Polymers or hydrogels functionalized with this compound could provide both structural support and specific binding sites for biological molecules. The pyridine and urea groups could interact with cell surface receptors or proteins, influencing cellular behavior. The ultimate challenge is to create complex, three-dimensional structured scaffolds that can support the regeneration of functional tissue, such as bone or spinal cord tissue. frontiersin.orgescholarship.org Furthermore, polymersome nanoreactors, which are bio-inspired compartments for catalysis, could potentially be constructed from copolymers containing this versatile chemical moiety. rsc.org
Q & A
Basic Synthesis and Purification
Q: What are the optimal synthetic routes for preparing [2-(Pyridin-2-yl)ethyl]urea, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution or urea-forming reactions, such as reacting 2-(pyridin-2-yl)ethylamine with an isocyanate derivative under anhydrous conditions. Purity is typically validated using HPLC (>98% purity) and elemental analysis. Crystallization from ethanol/water mixtures (e.g., 3:1 v/v) improves yield and purity, as evidenced by sharp melting points (e.g., 145–147°C) and single-crystal X-ray diffraction (SCXRD) validation .
Basic Characterization Techniques
Q: Which spectroscopic and analytical methods are critical for characterizing this compound? A: Essential methods include:
- NMR : and NMR (e.g., pyridyl proton signals at δ 8.3–8.5 ppm in DMSO-d6) .
- FTIR : Urea C=O stretch (~1640–1680 cm) and pyridyl ring vibrations (~1580 cm) .
- Mass Spectrometry : ESI-MS ([M+H] calculated for CHNO: 166.1) .
Contradictions in data (e.g., unexpected splitting in NMR) should prompt re-evaluation of solvent effects or hydrogen bonding .
Advanced Crystallographic Analysis
Q: How can SHELX programs resolve structural ambiguities in this compound derivatives? A: SHELXL (via Olex2 or WinGX) refines hydrogen-bonding networks and torsional angles. For example, in dinuclear cobalt complexes with analogous ligands, SHELX accurately models disorder in pyridyl-ethyl moieties (R-factor < 0.05) . Key steps:
Collect high-resolution data (θ > 25°, λ = 0.71073 Å).
Use SHELXD for phase determination in twinned crystals.
Validate with PLATON for symmetry checks .
Advanced Mechanistic Studies
Q: How does this compound act as a ligand in coordination chemistry? A: The pyridyl nitrogen and urea oxygen serve as donor sites. In cobalt(II) complexes, it adopts a tridentate mode (N, N, O), forming octahedral geometries (confirmed by SCXRD). Contrasting mononuclear vs. dinuclear structures arise from solvent polarity (e.g., MeOH favors Cl displacement, reducing denticity) .
Table 1: Coordination Modes in Analogous Complexes
| Ligand | Metal | Coordination Mode | Geometry | Reference |
|---|---|---|---|---|
| This compound | Co(II) | Tridentate | Octahedral | |
| 1,4-bis[2-(Pyridin-2-yl)ethyl]piperazine | Co(II) | Tetradentate | Tetrahedral |
Resolving Data Contradictions
Q: How should researchers address discrepancies between computational and experimental data (e.g., DFT vs. SCXRD bond lengths)? A:
Re-examine functional groups : Urea’s resonance effects may reduce C=O bond polarity, causing DFT overestimation of bond lengths by ~0.02 Å .
Solvent corrections : Apply implicit solvent models (e.g., COSMO in Gaussian) to match experimental dielectric environments.
Validate with complementary techniques : Pair SCXRD with Raman spectroscopy to confirm hydrogen-bonding patterns .
Advanced Applications in Catalysis
Q: What role does this compound play in asymmetric catalysis? A: Its bifunctional H-bond donor/acceptor sites facilitate enantioselective organocatalysis. For example, in Michael additions, urea stabilizes transition states via dual H-bonding to carbonyls (enantiomeric excess >90% at 10 mol% loading). Kinetic studies (UV-Vis monitoring at 300 nm) confirm rate enhancement by 3–5× vs. non-urea analogues .
Safety and Handling Protocols
Q: What safety precautions are required when handling this compound? A: While no acute toxicity is reported ( refers to similar ureas), standard protocols apply:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
